molecular formula C15H21NO4 B13384077 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Cat. No.: B13384077
M. Wt: 279.33 g/mol
InChI Key: JLNUTWJSFBIAAS-UHFFFAOYSA-N
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Description

2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid (IUPAC name) is a synthetic propanoic acid derivative characterized by three key functional groups:

  • Acetamido group (-NHCOCH₃) at position 2.
  • 4-(tert-Butoxy)phenyl group (-C₆H₄-O-C(CH₃)₃) at position 3.
  • Carboxylic acid (-COOH) at the terminal position.

Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.26 g/mol (calculated). Structural Features: The tert-butoxy group introduces significant steric bulk and lipophilicity, while the acetamido group enhances metabolic stability compared to free amino acids.

Properties

IUPAC Name

2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNUTWJSFBIAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid typically involves the following steps:

    Protection of the phenol group: The phenol group of tyrosine is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base such as sodium hydroxide.

    Acetylation: The amino group of the protected tyrosine is acetylated using acetic anhydride in the presence of a base like pyridine.

    Deprotection: The tert-butoxy group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
2-Acetamido-3-[4-(tert-butoxy)phenyl]propanoic acid C₁₅H₂₁NO₄ 279.26 4-(tert-Butoxy)phenyl, acetamido -
N,O-Diacetyl-L-tyrosine C₁₃H₁₅NO₅ 265.26 4-Acetyloxyphenyl, N-acetyl
2-Acetamido-3-(4-tert-butylphenyl)propanoic acid C₁₅H₂₁NO₃ 263.33 4-tert-Butylphenyl, acetamido
Tesaglitazar C₂₀H₂₄O₇S 408.47 Ethoxy, sulfonyloxy, extended aryl
2-Acetamido-3-((4-bromophenyl)thio)propanoic acid C₁₁H₁₂BrNO₃S 318.19 4-Bromophenylthio, acetamido

N,O-Diacetyl-L-tyrosine ()

  • Structural Differences: Features dual acetyl groups (on amino and phenolic oxygen) compared to the single acetamido and tert-butoxy groups in the target compound.
  • Functional Implications: The acetyloxy group in N,O-diacetyl-L-tyrosine is more polar and hydrolytically labile than the tert-butoxy group, which is sterically shielded and resistant to enzymatic cleavage . The tert-butoxy group in the target compound enhances lipophilicity (predicted logP ~2.5 vs.

2-Acetamido-3-(4-tert-butylphenyl)propanoic acid ()

  • Structural Differences: Replaces the tert-butoxy group with a non-oxygenated tert-butylphenyl substituent.
  • Functional Implications :
    • The absence of an oxygen linker reduces polarity, increasing hydrophobicity (logP ~3.1 vs. ~2.5 for the target compound).
    • The tert-butyl group may hinder aromatic ring rotation, affecting binding to flat hydrophobic pockets in enzymes or receptors .

Tesaglitazar ()

  • Structural Differences : A diabetes drug with an ethoxy group, sulfonyloxy linker, and extended aromatic system.
  • Functional Implications :
    • The sulfonyloxy group in Tesaglitazar enhances hydrogen-bonding capacity and acidity (pKa ~3.5 for the carboxylic acid) compared to the tert-butoxy group.
    • The larger structure of Tesaglitazar (~408 g/mol) suggests lower oral bioavailability than the target compound (~279 g/mol) due to molecular weight limitations in drug absorption .

2-Acetamido-3-((4-bromophenyl)thio)propanoic acid ()

  • Structural Differences : Substitutes tert-butoxy with a bromophenylthio group (-S-C₆H₄-Br).
  • Bromine’s electronegativity may enhance halogen bonding with biological targets, a feature absent in the target compound .

Research Findings and Implications

  • Metabolic Stability : The tert-butoxy group in the target compound is expected to resist hydrolysis better than acetyloxy () or ester-linked groups ().
  • Therapeutic Potential: Structural similarities to Tesaglitazar () suggest possible applications in metabolic disorders, though the smaller size of the target compound may limit receptor specificity.

Data Tables

Table 2: Predicted Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) pKa (Carboxylic Acid)
Target Compound 2.5 ~0.5 ~4.2
N,O-Diacetyl-L-tyrosine 1.8 ~1.2 ~3.9
2-Acetamido-3-(4-tert-butylphenyl)propanoic acid 3.1 ~0.3 ~4.5
Tesaglitazar 4.2 ~0.1 ~3.5

Notes:

  • The tert-butoxy group’s steric bulk and ether linkage are critical discriminators in solubility and metabolic profiles.

Biological Activity

The compound 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid , also known as a derivative of phenylalanine, has garnered attention for its potential biological activity. Its structure suggests possible interactions with various biological pathways, particularly those related to inflammation and microbial resistance. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid is C16H21N1O4C_{16}H_{21}N_{1}O_{4}, with a molecular weight of approximately 307.34 g/mol. The presence of both an acetamido group and a phenyl moiety indicates potential for significant bioactivity, particularly in anti-inflammatory and antimicrobial contexts.

PropertyValue
Molecular FormulaC₁₆H₂₁N₁O₄
Molecular Weight307.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anti-inflammatory Activity

Research has shown that compounds similar to 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study evaluating various derivatives found that certain analogs demonstrated stronger COX inhibition than ibuprofen, a well-known NSAID . Specifically, the compounds 6h and 6l were noted for their dual COX inhibitory and antibacterial properties, suggesting that modifications in the acetamido structure can enhance anti-inflammatory efficacy .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity. In vitro studies indicated that derivatives with similar structures could effectively inhibit bacterial growth, outperforming traditional antibiotics like chloramphenicol . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Cyclooxygenase Inhibition : A detailed examination of several phenylpropionic acid derivatives revealed that modifications to the acetamido group significantly impacted COX enzyme inhibition. Compounds exhibiting structural similarities to 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid were evaluated for their binding affinities to COX enzymes using molecular docking studies, confirming strong interactions with key active site residues .
  • Antibacterial Screening : In a comparative study on various phenylpropanoic acid derivatives, the compound was tested against multiple bacterial strains. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting potential applications in treating resistant bacterial infections .

Pharmacokinetics and ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid has been predicted to be favorable based on computational models. The compound's lipophilicity due to the alkoxy substituent enhances its absorption characteristics while maintaining adequate solubility profiles for therapeutic use .

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